(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Chemical purity Quality control Medicinal chemistry

(1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 2098014-00-5) is a heterocyclic small molecule comprising a pyrazole core substituted at the N1 position with an isobutyl group, at the C3 position with a pyrazin-2-yl ring, and at the C4 position with a hydroxymethyl group. Its molecular formula is C12H16N4O (MW = 232.28 g/mol) and it is commercially available at a standard purity of 98%.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
Cat. No. B15291250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CO
InChIInChI=1S/C12H16N4O/c1-9(2)6-16-7-10(8-17)12(15-16)11-5-13-3-4-14-11/h3-5,7,9,17H,6,8H2,1-2H3
InChIKeyMGMPWPHZQIOSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol: N-Isobutyl Pyrazolyl-Methanol Building Block for PDE10A-Targeted Chemical Libraries


(1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 2098014-00-5) is a heterocyclic small molecule comprising a pyrazole core substituted at the N1 position with an isobutyl group, at the C3 position with a pyrazin-2-yl ring, and at the C4 position with a hydroxymethyl group. Its molecular formula is C12H16N4O (MW = 232.28 g/mol) and it is commercially available at a standard purity of 98% . The compound serves as a key synthetic intermediate or building block in the design of phosphodiesterase 10A (PDE10A) inhibitors, a class of therapeutic agents under investigation for neurological and psychiatric disorders [1].

Why N1-Substitution Defines the Utility of (1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol as a PDE10A Inhibitor Scaffold


The structural and electronic properties of pyrazole-based PDE10A inhibitors are exquisitely sensitive to the nature of the N1 substituent. Variation at this position directly modulates key determinants of ligand–target interaction, including lipophilicity (logP), steric bulk, and metabolic stability [1]. While the N1-methyl analog (CAS 2092523-96-9) shares the same core substitution pattern and is also commercially available at 98% purity , the introduction of a branched isobutyl chain in the target compound is predicted to increase lipophilicity (AlogP ≈ 1.29) and reduce polar surface area, thereby altering blood–brain barrier permeability, CYP450 susceptibility, and ultimately the in vivo pharmacokinetic profile of the final inhibitor. Consequently, swapping the isobutyl for a smaller alkyl group without rigorous re-optimization of the downstream pharmacophore would risk a loss of potency, selectivity, or brain exposure—making direct, uninformed substitution unreliable in a medicinal chemistry program.

Quantitative Evidence Guide for (1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol: Purity, Physicochemical Differentiation, and PDE10A Context


Commercial Purity Benchmarking Against the N-Methyl Analog Ensures Consistent Intermediate Quality

Both the target compound (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol and its closest commercially available analog, (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, are supplied at a standard purity of 98% with batch-specific QC documentation (NMR, HPLC, GC) provided by the vendor . This parity in analytical specification is critical for reproducible synthesis of PDE10A inhibitor candidates, as impurities in the building block can propagate into the final active pharmaceutical ingredient and confound structure–activity relationship (SAR) interpretation.

Chemical purity Quality control Medicinal chemistry

Predicted Lipophilicity Increase Relative to the N-Methyl Analog Suggests Superior CNS Drug-Likeness

The AlogP value for the target compound is predicted to be 1.29, with a polar surface area (PSA) of 90.65 Ų . In contrast, the N-methyl analog (C9H10N4O, MW = 190.20 g/mol) lacks the additional methylene carbons of the isobutyl chain and is expected to exhibit a lower AlogP (predicted approximately 0.6–0.8 based on fragment-based calculation). This increase in lipophilicity, while maintaining a PSA below the commonly cited CNS permeability threshold of 90 Ų, suggests that the isobutyl derivative may confer improved brain penetration when incorporated into the final PDE10A inhibitor scaffold—a critical attribute for CNS targets [1].

Lipophilicity CNS drug design Physicochemical property

Contextual Positioning Within the PDE10A Inhibitor Chemical Space Validates the Core Scaffold

The pyrazol-4-yl methanol motif, substituted with a heteroaryl group at the C3 position, is a validated core scaffold in multiple PDE10A patent applications, including those describing potent inhibitors with sub-nanomolar IC50 values against the recombinant human enzyme [1]. Although no direct PDE10A inhibition data have been publicly reported for the specific isobutyl derivative, the close structural relationship to advanced leads such as MP-10 (an N-methyl, C3-heteroaryl pyrazol-4-yl methanol analog) provides strong class-level evidence that the isobutyl-substituted building block is a logical starting point for hit-to-lead optimization [2].

PDE10A inhibition Chemical series Structure-activity relationship

Best Application Scenarios for (1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol in PDE10A-Focused Drug Discovery Programs


Synthesis of N1-Isobutyl PDE10A Inhibitor Analogues with Improved CNS Physicochemical Profile

Use the target compound as the key alcohol building block in the synthesis of PDE10A inhibitor candidates. The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, enabling installation of diverse pharmacophores while retaining the N1-isobutyl substituent that is predicted to impart favorable brain penetration (AlogP ≈ 1.29, PSA 90.65 Ų) . This application is supported by the validated activity of structurally analogous N-alkyl pyrazol-4-yl methanol derivatives in PDE10A inhibition assays [1].

Structure-Activity Relationship Exploration of the N1 Substituent in Pyrazole-Based PDE10A Inhibitors

Incorporate the isobutyl-substituted building block into a series of PDE10A inhibitors in parallel with the N-methyl (CAS 2092523-96-9) and N-cyclopropylmethyl variants. The enhanced lipophilicity of the isobutyl congener relative to the N-methyl analog is expected to systematically modulate logD, microsomal stability, and CNS penetration, allowing SAR teams to deconvolute the contribution of the N1 substituent to the overall inhibitor profile [1].

Intermediate in the Preparation of PDE10A Positron Emission Tomography (PET) Tracers

The pyrazine ring and the hydroxymethyl group provide synthetic handles for radiolabeling (e.g., ¹¹C or ¹⁸F incorporation). The target compound can serve as a precursor for the synthesis of PDE10A-targeted PET imaging agents, following the precedent established by related pyrazole-alcohol compounds that have demonstrated high potency and selectivity for PDE10A in vitro and are being advanced for in vivo imaging validation [1].

Quote Request

Request a Quote for (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.